molecular formula C16H10BrNO2 B14129410 (5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone

(5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone

Cat. No.: B14129410
M. Wt: 328.16 g/mol
InChI Key: XWAIQQZVDVNRCI-UHFFFAOYSA-N
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Description

(5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone is a chemical compound with the molecular formula C15H10BrNO2 It is characterized by the presence of a bromophenyl group attached to an oxazole ring, which is further connected to a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 2-aminophenol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring. The reaction conditions generally include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of (5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the bromophenyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (5-Phenyl)oxazol-2-yl)(phenyl)methanone: Lacks the bromine atom, which may affect its reactivity and binding properties.

    (5-(4-Chlorophenyl)oxazol-2-yl)(phenyl)methanone: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and applications.

    (5-(4-Methylphenyl)oxazol-2-yl)(phenyl)methanone: The presence of a methyl group instead of bromine can alter its physical and chemical properties.

Uniqueness

The presence of the bromine atom in (5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone imparts unique reactivity and binding characteristics, making it distinct from its analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.

Properties

Molecular Formula

C16H10BrNO2

Molecular Weight

328.16 g/mol

IUPAC Name

[5-(4-bromophenyl)-1,3-oxazol-2-yl]-phenylmethanone

InChI

InChI=1S/C16H10BrNO2/c17-13-8-6-11(7-9-13)14-10-18-16(20-14)15(19)12-4-2-1-3-5-12/h1-10H

InChI Key

XWAIQQZVDVNRCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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